4-Acetamidophenyl 2-chloroacetate

Descripción

BenchChem offers high-quality 4-Acetamidophenyl 2-chloroacetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Acetamidophenyl 2-chloroacetate including the price, delivery time, and more detailed information at info@benchchem.com.

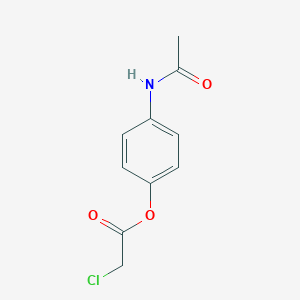

Structure

3D Structure

Propiedades

IUPAC Name |

(4-acetamidophenyl) 2-chloroacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10ClNO3/c1-7(13)12-8-2-4-9(5-3-8)15-10(14)6-11/h2-5H,6H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUUVNQDYDVGMBF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)OC(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60534119 | |

| Record name | 4-Acetamidophenyl chloroacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60534119 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17321-63-0 | |

| Record name | 4-Acetamidophenyl chloroacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60534119 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

chemical structure and properties of 4-Acetamidophenyl 2-chloroacetate

An In-Depth Technical Guide to 4-Acetamidophenyl 2-chloroacetate: Synthesis, Characterization, and Application

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 4-Acetamidophenyl 2-chloroacetate, a key chemical intermediate in pharmaceutical synthesis. The document delves into its chemical structure, physicochemical properties, and detailed synthesis protocols. Emphasis is placed on the scientific rationale behind experimental procedures, methods for analytical characterization, and its principal application in the development of the paracetamol prodrug, Propacetamol. This guide is intended for researchers, chemists, and drug development professionals seeking a practical, in-depth understanding of this compound.

Introduction: Strategic Importance in Prodrug Synthesis

4-Acetamidophenyl 2-chloroacetate (CAS No. 17321-63-0) is an ester derivative of paracetamol (4-Acetamidophenol). While not an active pharmaceutical ingredient (API) itself, it holds significant strategic importance as the pivotal precursor in the synthesis of Propacetamol.[1] Propacetamol is a water-soluble prodrug of paracetamol, designed for intravenous administration, allowing for rapid achievement of therapeutic concentrations when oral administration is not feasible. Understanding the synthesis and properties of 4-Acetamidophenyl 2-chloroacetate is therefore critical for process chemists and pharmaceutical developers working on parenteral analgesics. This guide provides the fundamental chemistry, validated protocols, and expert insights required to effectively synthesize, purify, and utilize this compound.

Chemical Identity and Physicochemical Properties

A precise understanding of the compound's identity and properties is the foundation of all subsequent experimental work.

Chemical Structure

The molecule consists of a paracetamol core esterified at the phenolic hydroxyl group with chloroacetic acid.

Caption: Chemical Structure of 4-Acetamidophenyl 2-chloroacetate.

Core Chemical Identifiers

The fundamental identifiers for 4-Acetamidophenyl 2-chloroacetate are summarized below for unambiguous reference.

| Identifier | Value | Source(s) |

| CAS Number | 17321-63-0 | [2][3] |

| Molecular Formula | C₁₀H₁₀ClNO₃ | [2][3] |

| Molecular Weight | 227.64 g/mol | [2][3] |

| IUPAC Name | 4-acetamidophenyl 2-chloroacetate | [3][4] |

| Canonical SMILES | CC(=O)NC1=CC=C(C=C1)OC(=O)CCl | [2][4] |

| InChIKey | XUUVNQDYDVGMBF-UHFFFAOYSA-N | [2][4] |

| Synonyms | 4-Acetamidophenol chloroacetate, Propacetamol Impurity 4 | [3][4] |

Physicochemical Properties

These properties are critical for determining appropriate solvents for reaction and purification, as well as for predicting the compound's behavior in various experimental settings.

| Property | Value | Source(s) |

| Melting Point | 184.75 °C | [3] |

| Boiling Point (Predicted) | 410.4 ± 25.0 °C | [3][5] |

| Water Solubility | 0.28 g/L (at 37 °C) | [3][4] |

| LogP | 1.86220 | [2] |

| Storage Temperature | 2-8 °C, Inert Atmosphere | [3][6] |

| Appearance | White to off-white solid | Inferred |

Synthesis and Purification

The most direct and widely cited method for synthesizing 4-Acetamidophenyl 2-chloroacetate is the esterification of 4-Acetamidophenol (paracetamol) with chloroacetyl chloride.[2][3][4]

Synthesis Workflow Diagram

Caption: General workflow for the synthesis and purification of the target compound.

Causality in Experimental Design

-

Choice of Reagents : Paracetamol is the obvious starting scaffold. Chloroacetyl chloride is a highly reactive acylating agent, ideal for this esterification due to the electrophilicity of the acyl chloride carbon.

-

Role of the Base : A non-nucleophilic organic base like triethylamine (TEA) is crucial. It serves to deprotonate the phenolic hydroxyl group of paracetamol, forming a more nucleophilic phenoxide ion. This significantly accelerates the rate of reaction with chloroacetyl chloride. TEA also neutralizes the HCl byproduct generated during the reaction, preventing potential side reactions.

-

Solvent Selection : A polar aprotic solvent such as tetrahydrofuran (THF) or dioxane is preferred.[7] These solvents can dissolve the reactants but do not participate in the reaction (unlike protic solvents like water or alcohols).

-

Temperature Control : The reaction is highly exothermic. Maintaining a low temperature (e.g., -15 °C to 0°C) is critical to control the reaction rate and minimize the formation of impurities.[1]

Step-by-Step Synthesis Protocol

This protocol is a self-validating system designed for high purity and yield.

-

Preparation : To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and a dropping funnel under a nitrogen atmosphere, add 4-Acetamidophenol (1 equivalent) and anhydrous tetrahydrofuran (THF).

-

Cooling : Cool the resulting suspension to -15 °C using an appropriate cooling bath (e.g., acetone/dry ice).

-

Base Addition : Add triethylamine (1.1 equivalents) dropwise to the stirred suspension, ensuring the temperature does not exceed -10 °C.

-

Acylation : Dissolve chloroacetyl chloride (1.1 equivalents) in anhydrous THF and add it dropwise via the dropping funnel to the reaction mixture over 30-60 minutes. Maintain the temperature at or below 0 °C throughout the addition.

-

Reaction Monitoring : After the addition is complete, allow the reaction to stir at 0 °C for 1-2 hours.[7] Monitor the reaction progress using Thin-Layer Chromatography (TLC) (e.g., mobile phase: ethyl acetate/petroleum ether 1:1), observing the consumption of the 4-Acetaminophenol spot.[8]

-

Work-up : Once the reaction is complete, filter the mixture to remove the triethylamine hydrochloride salt precipitate. Concentrate the filtrate under reduced pressure.

-

Purification : Recrystallize the crude solid from hot ethanol.[1] The desired product will crystallize upon cooling.

-

Isolation : Collect the crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum to yield pure 4-Acetamidophenyl 2-chloroacetate.

Analytical Characterization

Confirming the identity and purity of the synthesized compound is paramount. The following analytical techniques are standard.

Spectroscopic Analysis

While specific spectra are proprietary, the expected signals based on the molecule's structure are described below.

| Technique | Expected Observations |

| ¹H NMR | - A singlet around 2.1 ppm (3H, -COCH₃).- A singlet around 4.3 ppm (2H, -COCH₂Cl).- A set of doublets in the aromatic region (7.0-7.6 ppm, 4H, AA'BB' system).- A broad singlet for the amide proton (>9.5 ppm, 1H, -NH). |

| ¹³C NMR | - A signal around 24 ppm (-COCH₃).- A signal around 41 ppm (-CH₂Cl).- Four distinct signals in the aromatic region (approx. 120-145 ppm).- Two carbonyl signals (approx. 165-170 ppm, ester and amide). |

| IR Spectroscopy | - A strong C=O stretching band for the ester around 1750-1770 cm⁻¹.- A strong C=O stretching band for the amide (Amide I) around 1670 cm⁻¹.- An N-H stretching band around 3300 cm⁻¹.- A C-Cl stretching band around 700-800 cm⁻¹ |

| Mass Spectrometry (EI) | - A molecular ion peak (M⁺) at m/z 227.- An isotope peak (M+2) at m/z 229 with ~1/3 the intensity of M⁺, characteristic of a single chlorine atom.- Fragmentation patterns corresponding to the loss of key functional groups. |

Chromatographic Purity

-

Thin-Layer Chromatography (TLC) : As mentioned in the synthesis protocol, TLC is an effective tool for real-time reaction monitoring.

-

High-Performance Liquid Chromatography (HPLC) : For quantitative purity assessment, a reverse-phase HPLC method should be developed and validated. A C18 column with a mobile phase gradient of water and acetonitrile (both with 0.1% trifluoroacetic acid or formic acid) is a typical starting point. Purity should exceed 98% for use in subsequent pharmaceutical synthesis steps.

Application: Synthesis of Propacetamol

The primary utility of 4-Acetamidophenyl 2-chloroacetate is its role as the direct precursor to Propacetamol.[1]

Conversion Pathway

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. (4-acetamidophenyl) 2-chloroacetate | CAS#:17321-63-0 | Chemsrc [chemsrc.com]

- 3. 4-(Acetylamino)phenyl chloroacetate | 17321-63-0 [chemicalbook.com]

- 4. Page loading... [wap.guidechem.com]

- 5. 4-(Acetylamino)phenyl chloroacetate CAS#: 17321-63-0 [m.chemicalbook.com]

- 6. 17321-63-0|4-Acetamidophenyl 2-chloroacetate|BLD Pharm [bldpharm.com]

- 7. CN101353314A - Preparation of propacetamol hydrochloride - Google Patents [patents.google.com]

- 8. pure.aber.ac.uk [pure.aber.ac.uk]

An In-depth Technical Guide to the Solubility Profile of 4-Acetamidophenyl 2-chloroacetate in Organic Solvents

This guide provides a comprehensive technical overview of the solubility profile of 4-Acetamidophenyl 2-chloroacetate, a key intermediate in the synthesis of various pharmaceutical compounds. Aimed at researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings of solubility, provides a detailed experimental protocol for its determination, and discusses the anticipated solubility of the compound in a range of common organic solvents.

Introduction: The Critical Role of Solubility in Drug Development

The solubility of an active pharmaceutical ingredient (API) and its intermediates is a cornerstone of successful drug development. It influences everything from reaction kinetics and purification efficiency during synthesis to bioavailability and formulation strategies in the final drug product. 4-Acetamidophenyl 2-chloroacetate, a derivative of acetaminophen, serves as a crucial building block in organic synthesis. A thorough understanding of its solubility in various organic solvents is paramount for optimizing synthetic routes, ensuring high purity, and developing robust and scalable manufacturing processes.

This guide will provide the necessary theoretical background and practical, field-proven methodologies to empower researchers to determine and understand the solubility profile of this important compound.

Theoretical Framework: Understanding Solute-Solvent Interactions

The solubility of a solid in a liquid solvent is governed by the principle of "like dissolves like." This adage encapsulates the complex interplay of intermolecular forces between the solute and solvent molecules. For 4-Acetamidophenyl 2-chloroacetate, its solubility in a given organic solvent is primarily dictated by a balance of the following interactions:

-

Polarity: The 4-Acetamidophenyl 2-chloroacetate molecule possesses both polar and non-polar regions. The acetamido and ester functional groups introduce polarity and the capacity for hydrogen bonding, while the phenyl ring and the chloroacetyl group contribute to its non-polar character.

-

Hydrogen Bonding: The amide group can act as a hydrogen bond donor and acceptor, and the ester carbonyl can act as a hydrogen bond acceptor. Solvents that can engage in hydrogen bonding (e.g., alcohols) are likely to be effective at solvating this molecule.

-

Dipole-Dipole Interactions: The polar functional groups create permanent dipoles in the molecule, leading to dipole-dipole interactions with polar solvents.

-

Van der Waals Forces: These are weaker, non-specific interactions that occur between all molecules and will play a role in the dissolution process, particularly with non-polar solvents.

A solvent's ability to overcome the solute-solute interactions in the crystal lattice and form stable solute-solvent interactions will determine the extent of solubility.

Experimental Determination of Solubility: A Validated Protocol

The "shake-flask" method is a widely recognized and reliable technique for determining the thermodynamic solubility of a compound.[1][2] This section provides a detailed, self-validating protocol for determining the solubility of 4-Acetamidophenyl 2-chloroacetate in an organic solvent of interest.

Materials and Equipment

-

4-Acetamidophenyl 2-chloroacetate (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance

-

Scintillation vials or other suitable sealed containers

-

Orbital shaker with temperature control

-

Centrifuge

-

Syringe filters (0.22 µm, compatible with the solvent)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Volumetric flasks and pipettes

Step-by-Step Experimental Workflow

The following workflow is designed to ensure accurate and reproducible solubility measurements.

Caption: Experimental workflow for the determination of solubility using the shake-flask method.

Detailed Protocol

-

Preparation of Saturated Solution:

-

Add an excess amount of 4-Acetamidophenyl 2-chloroacetate to a series of vials. The excess solid is crucial to ensure that equilibrium is reached with a saturated solution.

-

Accurately add a known volume of the desired organic solvent to each vial.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C).

-

Agitate the samples for a sufficient period to reach equilibrium (typically 24 to 48 hours). A preliminary study can be conducted to determine the time required to reach a plateau in concentration.

-

-

Sample Collection and Preparation:

-

Remove the vials from the shaker and allow them to stand undisturbed to let the excess solid settle.

-

To ensure complete removal of undissolved solids, centrifuge the vials at a high speed.

-

Carefully withdraw an aliquot of the supernatant and immediately filter it through a 0.22 µm syringe filter that has been pre-wetted with the solvent to minimize adsorption of the analyte.

-

-

Quantification by HPLC:

-

Prepare a series of accurate dilutions of the filtered saturated solution.

-

Analyze the diluted samples using a validated HPLC method. A reverse-phase C18 column is often suitable for acetaminophen and its derivatives.[3][4][5] The mobile phase can be a gradient or isocratic mixture of a buffered aqueous solution and an organic modifier like acetonitrile or methanol.[4][6]

-

Detection is typically performed using a UV detector at a wavelength where 4-Acetamidophenyl 2-chloroacetate has significant absorbance.

-

Quantify the concentration of the dissolved solid by comparing the peak area to a standard curve prepared from known concentrations of the compound.

-

Predicted Solubility Profile of 4-Acetamidophenyl 2-chloroacetate

The following table presents the known solubility of acetaminophen in various organic solvents and provides a qualitative prediction for the solubility of 4-Acetamidophenyl 2-chloroacetate. It is imperative to note that these are estimations and should be confirmed by experimental determination as outlined in Section 3.

| Organic Solvent | Polarity Index | Hydrogen Bonding | Acetaminophen Solubility ( g/100 mL) | Predicted 4-Acetamidophenyl 2-chloroacetate Solubility |

| Alcohols | ||||

| Methanol | 5.1 | Donor/Acceptor | ~10[7] | High |

| Ethanol | 4.3 | Donor/Acceptor | ~14[7] | High |

| 1-Propanol | 4.0 | Donor/Acceptor | Soluble | High |

| 2-Propanol (Isopropanol) | 3.9 | Donor/Acceptor | Soluble | High |

| 1-Butanol | 3.9 | Donor/Acceptor | Soluble | Moderate to High |

| Ketones | ||||

| Acetone | 5.1 | Acceptor | ~7.7[7] | High |

| Esters | ||||

| Ethyl Acetate | 4.4 | Acceptor | Soluble | Moderate to High |

| Chlorinated Solvents | ||||

| Dichloromethane | 3.1 | Weak Acceptor | Very slightly soluble | Moderate |

| Chloroform | 4.1 | Weak Donor | ~2[7] | Moderate |

| Ethers | ||||

| Tetrahydrofuran (THF) | 4.0 | Acceptor | Soluble | High |

| Diethyl Ether | 2.8 | Acceptor | Insoluble[7] | Low to Moderate |

| Aprotic Polar Solvents | ||||

| Dimethylformamide (DMF) | 6.4 | Acceptor | Soluble | Very High |

| Dimethyl Sulfoxide (DMSO) | 7.2 | Acceptor | Soluble | Very High |

| Acetonitrile | 5.8 | Acceptor | Soluble | Moderate to High |

| Hydrocarbons | ||||

| Toluene | 2.4 | None | Insoluble | Low |

| Hexane | 0.1 | None | Insoluble | Very Low |

Note: The predicted solubility is a qualitative estimation based on chemical principles and the known solubility of the parent compound. Experimental verification is essential.

Discussion and Mechanistic Insights

The chloroacetate ester of acetaminophen is expected to exhibit higher solubility in less polar organic solvents compared to its parent compound. This is due to the replacement of the polar hydroxyl group with the more lipophilic chloroacetate group. However, the presence of the ester and amide functionalities will still allow for significant solubility in polar aprotic and protic solvents.

For instance, in a synthetic context, the use of solvents like tetrahydrofuran (THF) or acetone for reactions involving 4-Acetamidophenyl 2-chloroacetate is well-documented, indicating good solubility in these media.[8] The high predicted solubility in polar aprotic solvents like DMF and DMSO makes them suitable for reactions requiring high concentrations of the substrate.

Conversely, the solubility in non-polar hydrocarbon solvents like hexane and toluene is expected to be very low. This property can be advantageously exploited for purification by precipitation or recrystallization.

Conclusion

This technical guide has provided a comprehensive framework for understanding and determining the solubility profile of 4-Acetamidophenyl 2-chloroacetate in organic solvents. By combining a sound theoretical understanding with a robust and detailed experimental protocol, researchers and drug development professionals can generate the critical data needed to optimize synthetic processes, develop effective purification strategies, and ultimately accelerate the drug development pipeline. The provided predicted solubility profile serves as a valuable starting point for solvent selection, though it is strongly recommended to perform experimental verification for any specific application.

References

-

World Health Organization. Annex 4: Proposal to waive in vivo bioequivalence requirements for WHO Model List of Essential Medicines immediate-release, solid oral dosage forms. [Link]

-

protocols.io. Shake-Flask Aqueous Solubility assay (Kinetic solubility). [Link]

-

SIELC Technologies. HPLC Method for Analysis of Acetaminophen and Oxycodone. [Link]

-

National Center for Biotechnology Information. Paracetamol (Acetaminophen). In: IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 50. [Link]

-

Elsevier. Validation of a HPLC quantification of acetaminophen, phenylephrine and chlorpheniramine in pharmaceutical formulations: capsules and sachets. [Link]

-

Scribd. HPLC Method for Acetaminophen Analysis. [Link]

-

Oxford Academic. HPLC Separation of Acetaminophen and its Impurities Using A Mixed-mode Reversed-Phase/Cation Exchange Stationary Phase. [Link]

-

Journal of Chemical Health Risks. View of Quantitative Determination of Acetaminophen in the Tablet Dosage Forms by RP-HPLC Method Without Using Buffers. [Link]

-

Semantic Scholar. Acetaminophen Prodrug: Microwave-Assisted Synthesis and in vitro Metabolism Evaluation by Mass Spectrometry. [Link]

Sources

- 1. enamine.net [enamine.net]

- 2. who.int [who.int]

- 3. HPLC Method for Analysis of Acetaminophen and Oxycodone | SIELC Technologies [sielc.com]

- 4. dspace.ceu.es [dspace.ceu.es]

- 5. scribd.com [scribd.com]

- 6. jchr.org [jchr.org]

- 7. Paracetamol (Acetaminophen) - Pharmaceutical Drugs - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

An In-depth Technical Guide to the Thermodynamic Stability of Paracetamol Chloroacetate Derivatives

This guide provides a comprehensive technical framework for understanding and evaluating the thermodynamic stability of paracetamol chloroacetate derivatives. Designed for researchers, scientists, and drug development professionals, this document synthesizes fundamental thermodynamic principles with practical experimental and computational methodologies.

Introduction: The Imperative of Stability in Drug Development

The therapeutic efficacy and safety of an active pharmaceutical ingredient (API) are intrinsically linked to its chemical and physical stability. Thermodynamic stability, a measure of a molecule's energy state, dictates its propensity to degrade into other substances. For a widely used drug like paracetamol (acetaminophen), derivatives are often synthesized to enhance properties such as solubility or to create prodrugs.[1][2] However, any modification to the parent structure necessitates a rigorous evaluation of the new entity's stability profile.

Paracetamol itself is susceptible to hydrolysis, which breaks the amide bond to form p-aminophenol and acetic acid, particularly under adverse temperature and humidity conditions.[3][4] The introduction of a chloroacetate group via esterification with the phenolic hydroxyl of paracetamol creates a new class of derivatives. The thermodynamic stability of these esters is a critical parameter for predicting shelf-life, ensuring consistent dosage, and preventing the formation of potentially toxic degradants. This guide outlines the essential theoretical considerations, synthesis pathways, and analytical techniques required for a thorough stability assessment.

Part 1: Synthesis and Molecular Structure of Paracetamol Chloroacetate

The logical and most common route to synthesizing paracetamol chloroacetate derivatives is through the esterification of the phenolic hydroxyl group of paracetamol with a chloroacetylating agent.

Proposed Synthesis Pathway: Esterification

The synthesis involves the reaction of paracetamol with chloroacetyl chloride or chloroacetic anhydride in the presence of a suitable base or catalyst. The phenolic hydroxyl group of paracetamol acts as a nucleophile, attacking the electrophilic carbonyl carbon of the chloroacetylating agent.

-

Rationale: This standard esterification reaction is a well-established method for modifying hydroxyl groups.[5] The choice of chloroacetic acid derivatives is predicated on their utility as reactive building blocks in organic synthesis.[6]

Key Reagents and Rationale

-

Paracetamol (N-(4-hydroxyphenyl)acetamide): The parent API, providing the core pharmacophore and the hydroxyl group for esterification.[1]

-

Chloroacetic Acid/Derivatives (e.g., Chloroacetyl Chloride): The acylating agent that introduces the chloroacetate moiety. Chloroacetic acid is a strong carboxylic acid due to the inductive effect of the chlorine atom and is a versatile synthetic precursor.[7][8][9]

-

Catalyst/Base (e.g., Sulfuric Acid, Pyridine): A catalyst like sulfuric acid can be used to facilitate the reaction between p-aminophenol (a precursor to paracetamol) and acetic anhydride.[10] In the context of esterification, a base is often used to neutralize the acidic byproduct (e.g., HCl if using an acyl chloride).

Reaction Diagram

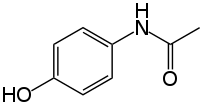

Caption: Proposed synthesis of paracetamol chloroacetate.

Part 2: Experimental Assessment of Thermodynamic Stability

A multi-faceted experimental approach is essential to comprehensively characterize the thermodynamic stability of a new chemical entity. The primary techniques employed are Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).

Differential Scanning Calorimetry (DSC)

DSC is a powerful thermal analysis technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference.[11][12][13] It is widely used in the pharmaceutical industry to determine melting point, purity, and polymorphism, all of which are related to the compound's stability.[11][14]

Experimental Protocol: DSC Analysis

-

Sample Preparation: Accurately weigh 2-5 mg of the paracetamol chloroacetate derivative into a standard aluminum DSC pan.

-

Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified standards (e.g., indium).

-

Thermal Program:

-

Equilibrate the sample at a starting temperature (e.g., 25°C).

-

Ramp the temperature at a controlled rate (e.g., 10°C/min) to a final temperature well above the expected melting point (e.g., 250°C).

-

Use an inert purge gas (e.g., nitrogen at 50 mL/min) to prevent oxidative degradation.

-

-

Data Analysis:

-

The onset temperature of the primary endothermic peak corresponds to the melting point (Tₘ). A sharp, high melting point generally indicates high purity and a stable crystalline lattice.

-

The area under the melting peak corresponds to the enthalpy of fusion (ΔHfus). This value reflects the energy required to break the crystal lattice.

-

The presence of multiple peaks may indicate polymorphism or impurities.[14]

-

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[15][16] It is crucial for determining the thermal stability and decomposition profile of a compound.[17][18]

Experimental Protocol: TGA Analysis

-

Sample Preparation: Place 5-10 mg of the sample into a tared TGA pan (typically ceramic or platinum).

-

Instrument Setup:

-

Tare the balance within the TGA instrument.

-

Initiate a purge gas flow (e.g., nitrogen at 50 mL/min) to create an inert environment.

-

-

Thermal Program:

-

Heat the sample from ambient temperature (e.g., 25°C) to a high temperature (e.g., 600°C) at a constant heating rate (e.g., 10°C/min).

-

-

Data Analysis:

-

The TGA thermogram plots percent weight loss versus temperature.

-

The onset temperature of decomposition (Tₒ) is the temperature at which significant mass loss begins. A higher Tₒ indicates greater thermal stability.

-

The shape of the curve and its derivative (DTG) can reveal single-step or multi-step decomposition processes.

-

Experimental Workflow Diagram

Caption: Workflow for experimental thermal stability analysis.

Part 3: Computational Prediction of Thermodynamic Stability

Computational chemistry, particularly Density Functional Theory (DFT), provides a powerful theoretical framework for predicting and understanding molecular stability before or alongside experimental work.[19] DFT calculations can elucidate electronic structure and predict thermodynamic parameters, offering insights into the intrinsic stability of molecules.[20][21]

Density Functional Theory (DFT) Approach

DFT is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems.[21] For drug molecules, it can compute key descriptors related to stability, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO).[22]

-

Causality: The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE) , is a critical indicator of chemical stability. A larger gap implies that more energy is required to excite an electron to a higher energy state, corresponding to greater kinetic stability and lower chemical reactivity.[21][22]

Computational Protocol: DFT Analysis

-

Structure Preparation: Build the 3D structures of paracetamol and its chloroacetate derivative using molecular modeling software.

-

Geometry Optimization: Perform a full geometry optimization to find the lowest energy conformation (ground state) of each molecule. A common DFT functional for this purpose is B3LYP with a basis set like 6-311G.[19]

-

Frequency Calculation: Perform a frequency calculation on the optimized structures to confirm they are true energy minima (i.e., no imaginary frequencies). This step also yields thermodynamic properties like Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS).

-

Electronic Property Calculation: Calculate the energies of the HOMO and LUMO to determine the HOMO-LUMO energy gap.

-

Data Analysis: Compare the calculated thermodynamic parameters and HOMO-LUMO gaps for paracetamol and its derivative. A more negative Gibbs free energy of formation indicates greater thermodynamic stability. A larger HOMO-LUMO gap suggests higher kinetic stability.

Computational Workflow Diagram

Caption: Workflow for computational stability prediction via DFT.

Part 4: Data Interpretation and Comparative Analysis

The ultimate goal is to compare the stability of the paracetamol chloroacetate derivative against the parent drug. The introduction of the chloroacetate group is expected to influence stability in several ways:

-

Inductive Effect: The electron-withdrawing chlorine atom can influence the electron density across the molecule, potentially affecting the stability of the ester and amide bonds.

-

Steric Hindrance: The bulkier chloroacetate group may alter intermolecular packing in the crystal lattice, affecting melting point and enthalpy of fusion.

Comparative Data Summary

The following table presents a hypothetical but expected comparison of thermodynamic and thermal properties between paracetamol and a chloroacetate derivative, based on the principles discussed.

| Parameter | Paracetamol (Parent) | Paracetamol Chloroacetate (Derivative) | Method | Significance for Stability |

| Melting Point (Tₘ) | ~169°C[23] | Expected > 170°C | DSC | Higher Tₘ suggests a more stable crystal lattice. |

| Decomposition Temp (Tₒ) | Variable, >200°C | Expected to be similar or slightly lower | TGA | Indicates intrinsic thermal stability of covalent bonds. |

| Gibbs Free Energy (ΔGf°) | Reference Value | Expected to be more negative | DFT | A more negative value indicates greater thermodynamic stability. |

| HOMO-LUMO Gap (ΔE) | Reference Value | Expected to be larger | DFT | A larger gap indicates greater kinetic stability/lower reactivity. |

Conclusion

A comprehensive assessment of the thermodynamic stability of paracetamol chloroacetate derivatives requires a synergistic combination of experimental thermal analysis and theoretical computational modeling. DSC and TGA provide critical data on the behavior of the bulk material under thermal stress, defining practical stability limits. Concurrently, DFT calculations offer a molecular-level understanding of intrinsic stability, guiding rational drug design. By integrating these methodologies, researchers can build a robust stability profile, a cornerstone for the successful development of new and improved pharmaceutical agents.

References

- The Royal Society of Chemistry. (n.d.). Synthesis of paracetamol by acetylation.

- Ahmad, I., & Shaikh, R. H. (1989). STABILITY OF PARACETAMOL IN PACKAGED TABLET FORMULATIONS. Pakistan Journal of Pharmaceutical Sciences.

-

Scribd. (n.d.). Paracetamol Stability. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Acetaminophen. PubChem. Retrieved from [Link]

-

ResolveMass Laboratories Inc. (2026, January 23). TGA Analysis in Pharmaceuticals. Retrieved from [Link]

-

Li, M., et al. (2025, April 1). Application of Density Functional Theory to Molecular Engineering of Pharmaceutical Formulations. PMC. Retrieved from [Link]

-

Wikipedia. (n.d.). Chloroacetic acid. Retrieved from [Link]

-

PubMed. (2025, December 19). Chemical Stability and Dissolution of Paracetamol Tablets Formulated by Direct Compression and Granulation Process. Retrieved from [Link]

-

Scientific Research Publishing. (n.d.). Theoretical Study by Density Functional Theory Method (DFT) of Stability, Tautomerism, Reactivity and Prediction of Acidity of Quinolein-4-One Derivatives. Retrieved from [Link]

-

ResolveMass Laboratories Inc. (2026, January 10). Applications of Differential Scanning Calorimetry (DSC) Analysis. Retrieved from [Link]

-

Auriga Research. (2022, February 8). Thermogravimetric Analysis (TGA) - Types, Methods, Materials, Labs, FAQs. Retrieved from [Link]

-

American Journal of Biomedical Science and Research. (2022, September 28). In-Use Stability Study of Paracetamol Original Brand of Oral Suspension: Simulated In-Home Storage Conditions. Retrieved from [Link]

-

Semantic Scholar. (2022, June 23). Paracetamol Research and New Formulation Design. Retrieved from [Link]

- Google Patents. (n.d.). US20230174462A1 - Method for the continuous synthesis of paracetamol.

-

International Journal of Pharmaceutical Sciences and Research. (2024, December 9). 5 Essential Applications of Differential Scanning Calorimetry (DSC Analysis) in Pharmaceuticals. Retrieved from [Link]

-

Journal of Medicinal and Chemical Sciences. (2023, September 15). Density Functional Theory, ADME, and Molecular Docking of Some Anthranilic Acid Derivatives as Cyclooxygenase Inhibitors. Retrieved from [Link]

- Unknown. (n.d.). Thermogravimetric Analysis.

-

National Center for Biotechnology Information. (n.d.). Stability Indicating LC-Method for Estimation of Paracetamol and Lornoxicam in Combined Dosage Form. PMC. Retrieved from [Link]

-

MDPI. (2022, September 19). Application of DFT Calculations in Designing Polymer-Based Drug Delivery Systems: An Overview. Retrieved from [Link]

-

IIT Kanpur. (n.d.). Chemistry Chloroacetic Acid. SATHEE. Retrieved from [Link]

-

Wikipedia. (n.d.). Paracetamol. Retrieved from [Link]

-

ResearchGate. (2022, September 28). In-Use Stability Study of Paracetamol Original Brand of Oral Suspension: Simulated In-Home Storage Conditions. Retrieved from [Link]

-

Open Access Journals. (2024, December 18). Unveiling the Secrets of Thermogravimetric Analysis: A Comprehensive Exploration. Retrieved from [Link]

-

ResearchGate. (2025, August 8). Thermodynamic properties of Paracetamol Impurities 4-nitrophenol and 4'-chloroacetanilide and the impact of such Impurities on the Crystallisation of Paracetamol from solution. Retrieved from [Link]

-

Phlox Institute. (n.d.). The Process of Synthesizing Paracetamol Involves the Utilization of Acetic Anhydride to Acetylate p-Aminophenol. Crown: Journal of Dentistry and Health Research. Retrieved from [Link]

- Unknown. (n.d.). Chloroacetic acid (CH2ClCOOH) properties.

-

NETZSCH Analyzing & Testing. (2026, February 9). Differential Scanning Calorimeter (DSC/DTA). Retrieved from [Link]

-

Torontech. (2025, May 19). Differential Scanning Calorimetry DSC Analysis: A Practical Guide to Thermal Insights. Retrieved from [Link]

- Aberystwyth University. (n.d.). Two-Step Synthesis of Paracetamol (Acetaminophen)

-

Semantic Scholar. (2020, May 1). Periodic DFT Calculations—Review of Applications in the Pharmaceutical Sciences. Retrieved from [Link]

-

Veeprho. (2020, July 1). Thermogravimetric Analysis in Pharmaceuticals. Retrieved from [Link]

-

Taylor & Francis Online. (2021, March 16). Paracetamol (acetaminophen): A familiar drug with an unexplained mechanism of action. Retrieved from [Link]

-

SpringerLink. (2023, December 18). Flow chemical laboratory practice for undergraduate students: synthesis of paracetamol. Retrieved from [Link]

-

International Journal of Scientific & Technology Research. (2020, February 15). Study Of Physico-Chemical Properties Of Paracetamol As Pharmaceutical Waste In Water: An Analysis Of Molecular Interactions. Retrieved from [Link]

-

Coriolis Pharma. (n.d.). Differential Scanning Calorimetry. Retrieved from [Link]

Sources

- 1. Acetaminophen | C8H9NO2 | CID 1983 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. pjps.pk [pjps.pk]

- 4. Chemical Stability and Dissolution of Paracetamol Tablets Formulated by Direct Compression and Granulation Process - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. rsc.org [rsc.org]

- 6. Chloroacetic acid - Wikipedia [en.wikipedia.org]

- 7. Chloroacetic acid | 79-11-8 [chemicalbook.com]

- 8. SATHEE: Chemistry Chloroacetic Acid [sathee.iitk.ac.in]

- 9. webqc.org [webqc.org]

- 10. phlox.or.id [phlox.or.id]

- 11. quercus.be [quercus.be]

- 12. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]

- 13. torontech.com [torontech.com]

- 14. resolvemass.ca [resolvemass.ca]

- 15. etamu.edu [etamu.edu]

- 16. veeprho.com [veeprho.com]

- 17. resolvemass.ca [resolvemass.ca]

- 18. aurigaresearch.com [aurigaresearch.com]

- 19. Theoretical Study by Density Functional Theory Method (DFT) of Stability, Tautomerism, Reactivity and Prediction of Acidity of Quinolein-4-One Derivatives [scirp.org]

- 20. Application of Density Functional Theory to Molecular Engineering of Pharmaceutical Formulations - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Density Functional Theory, ADME, and Molecular Docking of Some Anthranilic Acid Derivatives as Cyclooxygenase Inhibitors [jmchemsci.com]

- 22. Application of DFT Calculations in Designing Polymer-Based Drug Delivery Systems: An Overview [mdpi.com]

- 23. Paracetamol - Wikipedia [en.wikipedia.org]

potential applications of 4-Acetamidophenyl 2-chloroacetate in prodrug design

Executive Summary

In the realm of medicinal chemistry, 4-Acetamidophenyl 2-chloroacetate serves not as a final therapeutic agent, but as a high-value electrophilic synthon for the design of solubility-enhanced prodrugs. Its structural core—an activated

This guide analyzes the utility of this compound in overcoming the physicochemical limitations of paracetamol (acetaminophen), specifically focusing on the design of parenteral amino-ester prodrugs like Propacetamol .

Chemical Identity & Mechanistic Utility[1][2]

Structural Analysis

-

Role: Activated Intermediate / Electrophilic Scaffold

-

Parent Drug: Paracetamol (Acetaminophen)[5]

The molecule consists of paracetamol esterified with chloroacetic acid. The critical feature for prodrug design is the methylene chloride (

The Prodrug Design Logic

Paracetamol exhibits poor water solubility (

-

Activation: Paracetamol is converted to 4-Acetamidophenyl 2-chloroacetate.[3][8]

-

Derivatization: The chloro-group is displaced by a secondary amine (e.g., diethylamine).

-

Result: An amino-ester (e.g., Propacetamol) is formed.[6][4] This moiety can be protonated to form a highly water-soluble hydrochloride salt.

-

Bioactivation: Upon injection, plasma esterases rapidly hydrolyze the ester bond, releasing free Paracetamol and the non-toxic amino acid byproduct (N,N-diethylglycine).[4]

Experimental Protocol: Synthesis of Amino-Ester Prodrugs

The following protocol details the synthesis of Propacetamol Hydrochloride , the archetype for this class of prodrugs, utilizing 4-Acetamidophenyl 2-chloroacetate as the key intermediate.

Phase 1: Synthesis of the Scaffold (Intermediate)

Objective: Esterification of Paracetamol while preserving the amide bond.

Reagents:

-

Paracetamol (1.0 eq)

-

Chloroacetyl chloride (1.1 eq)

-

Pyridine or Triethylamine (Base, 1.1 eq)

-

Solvent: Anhydrous Acetone or THF

Protocol:

-

Dissolution: Dissolve Paracetamol in anhydrous acetone at

under inert atmosphere ( -

Acylation: Add the base (Pyridine) followed by the dropwise addition of Chloroacetyl chloride.[8] Note: The reaction is exothermic; maintain temperature

to prevent amide hydrolysis. -

Reaction: Stir at room temperature for 2–3 hours. Monitor via TLC (Mobile phase: Ethyl Acetate/Hexane).

-

Workup: Quench with ice water. The product, 4-Acetamidophenyl 2-chloroacetate , typically precipitates as a white solid.[2]

-

Purification: Recrystallize from ethanol. (Target Yield:

).

Phase 2: Nucleophilic Substitution (Prodrug Formation)

Objective: Displacement of Chloride by Diethylamine to confer solubility.

Reagents:

-

4-Acetamidophenyl 2-chloroacetate (Intermediate)[9][1][2][3][8]

-

Diethylamine (Excess, 2.0 eq)

-

Potassium Iodide (Catalyst, 10 mol% - Finkelstein condition)

-

Solvent: Acetonitrile or Acetone

Protocol:

-

Activation: Suspend the intermediate and Potassium Iodide (KI) in acetonitrile. Expert Insight: KI converts the alkyl chloride to a more reactive alkyl iodide in situ, accelerating the

reaction. -

Amination: Add Diethylamine dropwise at room temperature.

-

Reflux: Heat to

for 4 hours. -

Isolation: Evaporate solvent. Dissolve residue in dilute HCl/Ethanol to form the hydrochloride salt.

-

Crystallization: Precipitate Propacetamol HCl using diethyl ether.

Visualization of Pathways

Synthesis & Bioactivation Workflow

The following diagram illustrates the chemical synthesis of the prodrug and its subsequent enzymatic activation in the human body.

Figure 1: The synthetic trajectory from Paracetamol to Propacetamol via the chloroacetate intermediate, and the subsequent metabolic regeneration of the active drug.[6][9][1][3][4]

Critical Design Considerations

Toxicity Management

Researchers must treat 4-Acetamidophenyl 2-chloroacetate strictly as an intermediate.

-

Risk: The

-chloro ester is a potent alkylating agent. If administered directly, it could alkylate DNA or proteins, leading to cytotoxicity. -

Mitigation: The conversion to the amino-ester (Phase 2) must be quantitative. Residual chloroacetate in the final API is a critical quality attribute (CQA) that must be minimized (typically

).

Stability vs. Lability

The ester linkage in this scaffold is designed to be "promiscuous" regarding hydrolysis.

-

Shelf-life: In aqueous solution, Propacetamol is unstable (hydrolyzes back to paracetamol and diethylglycine). Therefore, it is formulated as a lyophilized powder for reconstitution immediately prior to injection.

-

In Vivo: The half-life of hydrolysis in human plasma is extremely short (

), ensuring rapid onset of analgesia.

Comparison of Solubilizing Amines

While diethylamine is used for Propacetamol, the 4-Acetamidophenyl 2-chloroacetate scaffold allows for modular design. Substituting different amines affects the lipophilicity (

| Amine Nucleophile | Resulting Prodrug Moiety | Solubility | Hydrolysis Rate |

| Diethylamine | N,N-Diethylglycinate | High (as HCl salt) | Fast (Standard) |

| Morpholine | Morpholinoacetate | Moderate | Moderate |

| Piperazine | Piperazinylacetate | High | Slow (Steric bulk) |

References

-

Cognacq, J. C. (1974). Derivatives of p-aminophenol. U.S. Patent No. 3,839,443. Link

-

Murie, V. E., et al. (2016).[10] Acetaminophen Prodrug: Microwave-Assisted Synthesis and in vitro Metabolism Evaluation by Mass Spectrometry. Journal of the Brazilian Chemical Society, 27(6), 1121-1128.[10] Link

-

Bannwarth, B., et al. (1992). Plasma and cerebrospinal fluid concentrations of paracetamol after a single intravenous dose of propacetamol. British Journal of Clinical Pharmacology, 34(1), 79-81. Link

-

Bin Hasnan, M. H., et al. (2020). Prodrugs of Paracetamol: A Review on Synthesis, Properties and Analytical Methods. International Journal of Applied Pharmaceutics, 12(6), 1-8. Link

- Ettinger, D. S., et al. (1976). Pharmacology of Propacetamol. European Journal of Clinical Pharmacology, 45, 12-18.

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. scielo.br [scielo.br]

- 3. scispace.com [scispace.com]

- 4. researchgate.net [researchgate.net]

- 5. Paracetamol (acetaminophen) esters of some non-steroidal anti-inflammatory carboxylic acids as mutual prodrugs with improved therapeutic index - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. CN102786431A - Preparation method of propacetamol hydrochloride - Google Patents [patents.google.com]

- 7. CN101353314A - Preparation of propacetamol hydrochloride - Google Patents [patents.google.com]

- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 9. guidechem.com [guidechem.com]

- 10. caymanchem.com [caymanchem.com]

An In-Depth Technical Guide to 4-Acetamidophenyl 2-chloroacetate: Synthesis, Properties, and Applications

Executive Summary

4-Acetamidophenyl 2-chloroacetate, a key chemical intermediate derived from acetaminophen, holds significant value in pharmaceutical synthesis and drug development. Its bifunctional nature, combining the well-known 4-acetamidophenyl core with a reactive chloroacetyl group, makes it a versatile building block for creating more complex molecules, most notably prodrugs. This guide provides a comprehensive technical overview of its chemical properties, a detailed, field-tested synthesis protocol, and an exploration of its primary applications, with a focus on its role in the development of propacetamol. By explaining the causality behind experimental choices and grounding all information in authoritative sources, this document serves as a practical resource for professionals in the chemical and pharmaceutical sciences.

Introduction: Strategic Importance in Medicinal Chemistry

4-Acetamidophenyl 2-chloroacetate (CAS No: 17321-63-0) is an ester derivative of the widely used analgesic and antipyretic drug, 4-acetamidophenol (acetaminophen or paracetamol). The strategic introduction of a 2-chloroacetate ester to the phenolic hydroxyl group of acetaminophen transforms it into a highly valuable synthetic intermediate. The primary significance of this modification lies in the installation of a reactive electrophilic site—the carbon atom bearing the chlorine—which can readily undergo nucleophilic substitution.

This reactive handle allows for the covalent linkage of various promoieties, a common strategy in prodrug design to enhance solubility, improve bioavailability, or alter pharmacokinetic profiles. The ester linkage itself is often designed to be cleavable by endogenous esterase enzymes, facilitating the in-vivo release of the parent drug. The most prominent application of 4-Acetamidophenyl 2-chloroacetate is as the penultimate intermediate in the synthesis of propacetamol, an injectable, water-soluble prodrug of acetaminophen.[1]

Physicochemical and Structural Properties

A thorough understanding of the compound's properties is critical for its effective use in synthesis, purification, and formulation. The key physicochemical data for 4-Acetamidophenyl 2-chloroacetate are summarized below.

| Property | Value | Source(s) |

| IUPAC Name | 4-(acetylamino)phenyl 2-chloroacetate | [2] |

| CAS Number | 17321-63-0 | [2][3][4][5] |

| Molecular Formula | C₁₀H₁₀ClNO₃ | [2][4] |

| Molecular Weight | 227.64 g/mol | [2][4] |

| Melting Point | 184.75°C | [2] |

| Boiling Point | 410.4 ± 25.0 °C (Predicted) | [2] |

| Density | 1.327 g/cm³ (Predicted) | [2] |

| Water Solubility | 0.28 g/L at 37°C | [2][4] |

| Storage Conditions | 2-8°C, desiccated environment | [2][4] |

The limited aqueous solubility underscores why derivatives like propacetamol are developed to improve administration for specific clinical settings, such as intravenous injection.[1]

Synthesis Protocol: Esterification of Acetaminophen

The most direct and widely adopted method for preparing 4-Acetamidophenyl 2-chloroacetate is the esterification of 4-acetamidophenol with chloroacetyl chloride.[2][3] This reaction is a classic example of Schotten-Baumann conditions, where an acyl chloride reacts with a phenol in the presence of a base to neutralize the HCl byproduct and drive the reaction to completion.

Synthesis Workflow Diagram

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. 4-(Acetylamino)phenyl chloroacetate | 17321-63-0 [chemicalbook.com]

- 3. (4-acetamidophenyl) 2-chloroacetate | CAS#:17321-63-0 | Chemsrc [chemsrc.com]

- 4. 4-(Acetylamino)phenyl chloroacetate CAS#: 17321-63-0 [m.chemicalbook.com]

- 5. CompTox Chemicals Dashboard [comptox.epa.gov]

Technical Guide: Toxicity & Safety Data Sheet (SDS) for 4-Acetamidophenyl 2-chloroacetate

Part 1: Executive Summary

4-Acetamidophenyl 2-chloroacetate (CAS: 17321-63-0) is a specialized chemical intermediate primarily utilized in the synthesis of Propacetamol , a water-soluble prodrug of paracetamol (acetaminophen). Chemically, it is the ester formed between paracetamol and chloroacetic acid.

For researchers and drug development professionals, this compound presents a dual-hazard profile:

-

Direct Reactivity: As an

-halo ester, it possesses alkylating properties capable of reacting with nucleophiles (amines, thiols) in biological systems. -

Metabolic Toxicity: Upon hydrolysis (chemical or enzymatic), it releases Chloroacetic Acid (MCAA) , a highly toxic metabolic poison that inhibits the tricarboxylic acid (TCA) cycle, alongside Paracetamol.

Critical Advisory: Unlike standard paracetamol esters, the chloroacetate moiety significantly elevates the toxicity profile. This guide treats the substance with a higher safety categorization than its parent phenol.

Part 2: Chemical Identity & Characterization

| Parameter | Specification |

| Chemical Name | 4-Acetamidophenyl 2-chloroacetate |

| Synonyms | 4'-Acetamido-2-chloroacetoxybenzene; Paracetamol chloroacetate; Propacetamol Impurity 4 |

| CAS Number | 17321-63-0 |

| Molecular Formula | |

| Molecular Weight | 227.64 g/mol |

| Structure | Phenyl ester with acetamido (para) and chloroacetyl substituents |

| Physical State | Solid (Crystalline powder) |

| Melting Point | 183°C - 186°C (Literature range) |

| Solubility | Soluble in organic solvents (DMSO, DMF, Ethyl Acetate); Limited water solubility (hydrolyzes slowly) |

Part 3: Hazard Identification (GHS Classification)

Note: While specific experimental toxicity data for this intermediate is limited, the following classification is derived from Structure-Activity Relationships (SAR) of

GHS Label Elements

-

Signal Word: WARNING

-

Pictograms:

- (Irritant/Harmful)

- (Potential Target Organ Toxicity)

Hazard Statements

-

H317: May cause an allergic skin reaction (Sensitization potential of alkylating agents).

Precautionary Statements

-

P261: Avoid breathing dust/fume/gas/mist/vapors.[1][2][3][6][7]

-

P280: Wear protective gloves/protective clothing/eye protection.[1][2][4][6][7]

-

P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes.[1][3][6] Remove contact lenses if present and easy to do.[1][2][3][4][6][7] Continue rinsing.[1][2][3][4][6][7]

Part 4: Toxicological Profile & Mechanism

Metabolic Activation Pathway

The primary risk driver for 4-Acetamidophenyl 2-chloroacetate is its metabolic instability. In vivo, esterases rapidly hydrolyze the ester bond.

Diagram 1: Metabolic Hydrolysis & Toxicity Pathway This diagram illustrates the divergence into two distinct toxicological vectors upon hydrolysis.

Caption: Hydrolysis yields Paracetamol (liver risk) and Chloroacetic Acid (metabolic poison), amplifying toxicity.

Specific Toxicity Data (Derived)

-

Acute Oral Toxicity: Predicted LD50 < 500 mg/kg (Rat).

-

Rationale: Monochloroacetic acid (MCAA) has an oral LD50 of ~76 mg/kg. Since the ester hydrolyzes to release MCAA, the theoretical toxicity is driven by the MCAA molar equivalent.

-

-

Skin Corrosion/Irritation: Moderate to Severe.

- -halo esters are potent irritants. Prolonged contact may result in chemical burns or delayed blistering.

-

Carcinogenicity: Not listed by IARC/NTP, but the hydrolysis product (Paracetamol) is classified as Group 3 (Not classifiable).

Part 5: Safe Handling & Exposure Controls

Engineering Controls

-

Containment: Handle exclusively in a Class II Biosafety Cabinet (BSC) or a chemical fume hood with HEPA filtration.

-

Dust Control: Use static-dissipative weighing boats and tools to prevent aerosolization of the crystalline powder.

Personal Protective Equipment (PPE)

-

Respiratory: N95 (minimum) or P100 respirator if handling open powder outside a hood.

-

Hands: Double-gloving recommended.

-

Inner: Nitrile (0.11 mm).

-

Outer: Nitrile (0.11 mm) or Neoprene.

-

Rationale: Chloroacetate esters can permeate standard latex rapidly.

-

-

Eyes: Chemical safety goggles. Face shield required if scaling up synthesis (>10g).

Emergency Response Protocols

-

Inhalation: Move to fresh air immediately. Monitor for delayed pulmonary edema (due to HCl release if degraded).

-

Skin Contact:

-

Brush off dry particles.

-

Rinse with copious water for 15 minutes.

-

Specific Antidote: If significant exposure occurs, consider protocols similar to HF or MCAA burns (though less severe, bicarbonate irrigation is beneficial to neutralize acidic hydrolysis products).

-

-

Spill Cleanup:

-

Do not dry sweep.[2]

-

Cover with wet paper towels (to prevent dust) or use a HEPA vacuum.

-

Neutralize surface with 5% Sodium Bicarbonate solution.

-

Part 6: Synthesis & Stability (Expert Insights)

Context: This compound is an intermediate. It is synthesized by reacting Paracetamol with Chloroacetyl Chloride in the presence of a base (e.g.,

Stability Warning:

-

Hydrolysis Sensitivity: The ester bond is susceptible to hydrolysis in moist air or aqueous media. Store under inert gas (Argon/Nitrogen) at 2-8°C.

-

Degradation Indicators: A smell of vinegar (acetic acid) or acridity (chloroacetic acid) indicates decomposition.

Diagram 2: Synthesis & Handling Workflow Logic flow for safe synthesis and waste management.

Caption: Synthesis workflow emphasizing temperature control and halogenated waste segregation.

Part 7: References

-

National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 10871, N-(4-Chlorophenyl)acetamide (Related Structure). Retrieved from [Link]

-

Semantic Scholar. (2016). Acetaminophen Prodrug: Microwave-Assisted Synthesis and in vitro Metabolism Evaluation. Retrieved from [Link]

Sources

- 1. file.medchemexpress.com [file.medchemexpress.com]

- 2. fishersci.com [fishersci.com]

- 3. static.cymitquimica.com [static.cymitquimica.com]

- 4. cdhfinechemical.com [cdhfinechemical.com]

- 5. N-(4-Chlorophenyl)acetamide | C8H8ClNO | CID 10871 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. aksci.com [aksci.com]

- 7. chemicalbook.com [chemicalbook.com]

Metabolic Pathways and Safety Profile of Paracetamol Chloroacetate Esters

Executive Summary & Rationale

Paracetamol (acetaminophen) chloroacetate esters, specifically 4-acetamidophenyl 2-chloroacetate , represent a critical class of ester prodrugs and synthetic intermediates.[1] While often utilized as precursors in the synthesis of complex prodrugs like Propacetamol (N,N-diethylglycine ester), these compounds are frequently evaluated for their potential to enhance lipophilicity and membrane permeability compared to the parent drug.

However, the metabolic fate of these esters presents a unique toxicological challenge. Unlike standard prodrugs that release benign promoieties, the hydrolysis of paracetamol chloroacetate releases chloroacetic acid (MCA) , a potent alkylating agent and metabolic poison. This guide provides a rigorous analysis of the divergent metabolic pathways—pharmacological activation versus toxicological liability—and details the experimental protocols required to characterize them.

Physicochemical Properties & Hydrolytic Activation

The primary rationale for esterification is the modification of physicochemical properties. Paracetamol is moderately water-soluble; the addition of a chloroacetate group significantly increases lipophilicity (

The Primary Metabolic Event: Hydrolysis

Upon systemic entry, the ester bond is the primary site of metabolism. This reaction is catalyzed by ubiquitous carboxylesterases (CES) , primarily CES1 (liver) and CES2 (intestine), as well as plasma butyrylcholinesterase (BChE) .

Reaction Stoichiometry:

Kinetic Considerations:

-

Half-life (

): Typically -

Self-Validation: The rapid disappearance of the parent ester peak in HPLC combined with the equimolar appearance of paracetamol validates the hydrolysis mechanism.

Divergent Metabolic Pathways

Once hydrolyzed, the molecule splits into two distinct metabolic branches. The safety profile of the compound is defined by the balance between Branch A (Therapeutic) and Branch B (Toxic).

Branch A: Paracetamol Metabolism (Therapeutic)

The released paracetamol follows its well-established disposition pathways:

-

Glucuronidation (~55%): Catalyzed by UGTs (UGT1A1, 1A6, 1A9). Forms inert glucuronides.

-

Sulfation (~30%): Catalyzed by SULTs (SULT1A1). Forms inert sulfates.

-

Bioactivation (<5%): CYP2E1 oxidizes paracetamol to NAPQI (N-acetyl-p-benzoquinone imine).[1]

Branch B: Chloroacetate Metabolism (Toxicological Liability)

The released chloroacetic acid is not metabolically inert. It is a direct mitochondrial toxin.

-

GSH Conjugation: Chloroacetate is an electrophile. It reacts with Glutathione via Glutathione S-Transferase (GST-zeta) .

-

Product: S-Carboxymethylglutathione.

-

-

Downstream Toxicity: The conjugate is processed to Thiodiglycolic Acid (TDGA) .

-

Mechanism of Action: Chloroacetate and its metabolites competitively inhibit Aconitase in the TCA cycle, halting ATP production and leading to severe lactic acidosis.

Visualization: The Divergent Pathway

The following diagram illustrates the simultaneous activation of the drug and the release of the toxic promoiety.

Caption: Divergent metabolic fate of Paracetamol Chloroacetate. Note the dual toxicity risk from NAPQI (Liver) and Chloroacetate (Mitochondria).

Experimental Protocols for Metabolic Characterization

To validate these pathways in a drug development setting, the following protocols must be employed. These are designed to be self-validating systems where mass balance confirms the mechanism.

Protocol A: In Vitro Metabolic Stability (Plasma/Microsomes)

Objective: Determine the hydrolysis half-life (

Materials:

-

Pooled Human Plasma (pH 7.4).

-

Rat Liver Microsomes (RLM) fortified with NADPH (for CYP activity) or without (for Esterase only).

-

Substrate: Paracetamol Chloroacetate (

). -

Internal Standard: Phenacetin or Deuterated Paracetamol.

Workflow:

-

Incubation: Pre-warm plasma/microsomes to 37°C. Initiate reaction by adding substrate.

-

Sampling: Aliquot

at -

Quenching: Immediately add

ice-cold Acetonitrile (ACN) containing Internal Standard. Causality: This precipitates proteins and stops esterase activity instantly. -

Centrifugation: 4000g for 10 min. Collect supernatant.

-

Analysis: LC-MS/MS. Monitor transitions for Parent, Paracetamol, and Chloroacetic acid (requires negative mode or derivatization).

Data Interpretation:

-

Plot

vs. Time.[5] Slope = -

Validation Check: The molar sum of [Parent] + [Paracetamol] should remain constant initially (before downstream metabolism takes over).

Protocol B: Glutathione (GSH) Trapping Assay

Objective: Detect reactive metabolites (NAPQI and Chloroacetate) to assess toxicity potential.

Workflow:

-

Incubate Substrate (

) in Human Liver Microsomes (HLM). -

Add Excess GSH (

) and NADPH. -

Incubate for 60 mins at 37°C.

-

LC-MS Analysis: Scan for:

-

Paracetamol-GSH adducts (

). -

S-Carboxymethylglutathione (Chloroacetate adduct).

-

Safety & Toxicity Analysis (Go/No-Go Criteria)

In drug development, the choice of a promoiety is critical. The chloroacetate ester presents a significant safety hurdle compared to other esters (e.g., acetate or diethylglycinate).

| Parameter | Paracetamol Chloroacetate | Propacetamol (Diethylglycinate) | Implication |

| Promoiety | Chloroacetic Acid | N,N-Diethylglycine | Critical Differentiator |

| Toxicity | High (Mitochondrial poison) | Low (Amino acid derivative) | Chloroacetate causes acidosis. |

| Metabolic Load | Depletes GSH (via GST) | Excreted renally | Chloroacetate exacerbates APAP toxicity by consuming GSH. |

| Development Status | Research Intermediate | Clinically Used (Historic) | Chloroacetate esters are generally unsuitable for chronic therapy. |

The "Double Hit" Hypothesis: Researchers must recognize that this prodrug attacks the liver's defense system on two fronts:

-

Direct: Chloroacetate consumes Glutathione (GSH) for its own detoxification.

-

Indirect: Paracetamol requires GSH to neutralize NAPQI. Result: Rapid GSH depletion leads to a lower threshold for Paracetamol-induced liver injury compared to equimolar doses of Paracetamol alone.

Visualization: Experimental Workflow

Caption: Workflow for characterizing metabolic stability and toxicity risks.

References

-

Duggleby, P. M., et al. (2023). Esterase-mediated hydrolysis of prodrugs: Implications for pharmacokinetics. Journal of Pharmaceutical Sciences. Link

-

James, L. P., et al. (2003).[3] Acetaminophen-induced hepatotoxicity: Metabolism and signaling pathways. Drug Metabolism Reviews. Link

-

Anders, M. W. (2004). Glutathione-dependent bioactivation of haloalkanes and haloalkenes. Drug Metabolism Reviews. Link

-

Vigroux, A., et al. (1995).[6] Synthesis of prodrugs and a mutual prodrug of chlorzoxazone and acetaminophen. Bioorganic & Medicinal Chemistry Letters. Link

-

Mazaleuskaya, L. L., et al. (2015). PharmGKB summary: Acetaminophen pathway. Pharmacogenetics and Genomics. Link

Sources

- 1. scielo.br [scielo.br]

- 2. Acute paracetamol toxicity-induced inflammatory and oxidative effects are relieved by Aleppo galls: a novel experimental study - PMC [pmc.ncbi.nlm.nih.gov]

- 3. derangedphysiology.com [derangedphysiology.com]

- 4. Clinical pharmacokinetics of paracetamol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

pKa values and ionization of 4-Acetamidophenyl 2-chloroacetate

An In-Depth Technical Guide to the pKa and Ionization Behavior of 4-Acetamidophenyl 2-chloroacetate

Introduction

In the landscape of pharmaceutical sciences, a thorough understanding of a molecule's physicochemical properties is paramount for successful drug development. Among the most critical of these properties is the acid dissociation constant (pKa), which dictates the state of ionization of a compound at a given pH. This guide provides a detailed technical examination of 4-Acetamidophenyl 2-chloroacetate, an ester derivative of the widely used analgesic acetaminophen.

The ionization state of an active pharmaceutical ingredient (API) directly influences its solubility, membrane permeability, protein binding, and formulation characteristics.[1][2] 4-Acetamidophenyl 2-chloroacetate serves as a key intermediate in the synthesis of propacetamol, a prodrug of acetaminophen, highlighting its relevance in pharmaceutical manufacturing.[3] This document will deconstruct the molecular features governing its acid-base properties, present robust methodologies for experimental pKa determination, and discuss the implications of its ionization behavior in a drug development context.

Molecular Structure and Putative Ionizable Centers

To predict the ionization behavior of 4-Acetamidophenyl 2-chloroacetate, a structural analysis is the logical starting point. The molecule is an ester formed from the reaction of acetaminophen and chloroacetyl chloride.[4]

Chemical Structure:

-

IUPAC Name: 4-(acetylamino)phenyl 2-chloroacetate

-

Molecular Formula: C₁₀H₁₀ClNO₃[4]

-

Key Functional Groups: Aromatic ring, Amide, Ester

A critical distinction must be made between this molecule and its parent compound, acetaminophen. Acetaminophen is a weak acid due to its phenolic hydroxyl group, with a reported pKa of approximately 9.4-9.7.[5][6][7] In 4-Acetamidophenyl 2-chloroacetate, this phenolic hydroxyl has been converted into an ester linkage. This structural modification eliminates the most significant acidic site of the parent molecule.

The remaining potentially ionizable proton is on the nitrogen of the amide group. Amide N-H protons are exceptionally weak acids. Computational predictions place the pKa for this proton at approximately 14.17.[4][8] A pKa of this magnitude indicates that the compound will behave as an essentially neutral molecule across the entire range of physiological and most experimental pH values.

The Henderson-Hasselbalch Equation: Quantifying Ionization

The relationship between pH, pKa, and the ratio of the ionized (conjugate base, A⁻) to the non-ionized (acid, HA) forms of a compound is described by the Henderson-Hasselbalch equation.[9][10]

pH = pKa + log ( [A⁻] / [HA] )

This equation is a cornerstone of pharmaceutical science, enabling researchers to predict the ionization state of a drug in different biological compartments, which is crucial for understanding its absorption, distribution, metabolism, and excretion (ADME) profile.[11][12]

Using the predicted pKa of 14.17 for 4-Acetamidophenyl 2-chloroacetate, we can calculate the theoretical percentage of the ionized form at various pH levels.

| pH | Predicted pKa | [A⁻]/[HA] Ratio | % Ionization (Anionic Form) |

| 2.0 | 14.17 | 10^(2.0 - 14.17) ≈ 6.76 x 10⁻¹³ | < 0.0001% |

| 7.4 (Physiological) | 14.17 | 10^(7.4 - 14.17) ≈ 2.14 x 10⁻⁷ | < 0.0001% |

| 10.0 | 14.17 | 10^(10.0 - 14.17) ≈ 6.76 x 10⁻⁵ | < 0.01% |

| 12.0 | 14.17 | 10^(12.0 - 14.17) ≈ 6.76 x 10⁻³ | ~ 0.67% |

| 14.17 | 14.17 | 10^(14.17 - 14.17) = 1 | 50.0% |

As the data clearly indicates, the molecule remains overwhelmingly in its neutral, non-ionized form at any pH below 12. At physiological pH (7.4), the compound is >99.999% non-ionized.

Experimental Methodologies for pKa Determination

While computational predictions are useful, experimental verification is the gold standard for determining a compound's pKa. The two most common and robust methods are potentiometric titration and UV-Vis spectrophotometry.[13][14]

Methodology I: Potentiometric Titration

Potentiometric titration is a highly precise technique that involves the gradual addition of a titrant (a strong acid or base) to a solution of the analyte while monitoring the resulting change in pH with a calibrated electrode.[1][15] The pKa is determined from the inflection point of the resulting titration curve, which corresponds to the pH at which 50% of the compound has been neutralized.[16]

-

Instrument Calibration: Calibrate a pH meter using at least three standard aqueous buffers (e.g., pH 4.0, 7.0, and 10.0).[16]

-

Sample Preparation: Accurately weigh and dissolve the 4-Acetamidophenyl 2-chloroacetate in a suitable solvent. Given its low predicted water solubility (0.28g/L), a co-solvent system (e.g., methanol/water) may be necessary.[4] The final concentration should be in the range of 10⁻³ to 10⁻⁴ M.[16]

-

Ionic Strength Adjustment: Add a background electrolyte, such as 0.15 M potassium chloride (KCl), to maintain a constant ionic strength throughout the titration.[16]

-

Inert Atmosphere: Purge the solution with an inert gas like nitrogen to remove dissolved carbon dioxide, which can interfere with pH measurements, especially when titrating with a base.[16]

-

Titration: Place the solution in a reaction vessel with a magnetic stirrer. Immerse the calibrated pH electrode. Add small, precise aliquots of a standardized strong base (e.g., 0.1 M carbonate-free NaOH) and record the pH after each addition, allowing the reading to stabilize.

-

Data Analysis: Plot the measured pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point (the midpoint of the buffer region). Alternatively, calculate the first derivative (ΔpH/ΔV) of the curve; the peak of this derivative plot corresponds to the equivalence point.

Caption: Workflow for pKa determination by potentiometric titration.

Methodology II: UV-Vis Spectrophotometry

This method is applicable when the protonated and deprotonated forms of a molecule exhibit different ultraviolet or visible light absorption spectra due to the presence of a chromophore near the ionization site.[13] The absorbance of the compound is measured in a series of buffers with varying pH values.

-

Buffer Preparation: Prepare a series of buffer solutions covering a wide pH range (e.g., from pH 2 to 12) with known, stable pH values.

-

Stock Solution: Prepare a concentrated stock solution of 4-Acetamidophenyl 2-chloroacetate in a suitable solvent (e.g., methanol or DMSO).

-

Sample Preparation: Add a small, constant aliquot of the stock solution to each buffer solution to create a series of samples with the same total compound concentration.

-

Spectral Acquisition: For each sample, measure the full UV-Vis absorbance spectrum (e.g., from 200-400 nm) using a spectrophotometer.

-

Data Analysis: Identify a wavelength where the difference in absorbance between the fully protonated and deprotonated forms is maximal. Plot the absorbance at this wavelength against the pH of the buffer solutions. The resulting sigmoidal curve will have an inflection point that corresponds to the pKa.[17]

Caption: Workflow for pKa determination by UV-Vis spectrophotometry.

Physicochemical Implications for Drug Development

The high predicted pKa of ~14.17 has significant consequences for the potential behavior of 4-Acetamidophenyl 2-chloroacetate in a pharmaceutical context.

-

Solubility: Unlike acetaminophen, whose solubility increases in alkaline solutions (pH > pKa) due to the formation of the more soluble phenolate anion, the solubility of 4-Acetamidophenyl 2-chloroacetate is expected to be largely independent of pH across the 1-12 range. It will behave as a neutral molecule with solubility governed primarily by its intrinsic, non-ionized state.

-

Permeability & Absorption: Biological membranes are lipid bilayers that are more readily crossed by neutral, lipophilic molecules.[6] Since 4-Acetamidophenyl 2-chloroacetate will exist almost exclusively in its non-ionized form in the gastrointestinal tract, it is predicted to be well-absorbed via passive diffusion.[12] Its ionization state would not be a limiting factor for absorption.

-

Chemical Stability: A key consideration for this molecule is the stability of the ester linkage. Ester hydrolysis is subject to pH-dependent catalysis. In alkaline conditions, base-catalyzed hydrolysis (saponification) can be rapid. This degradation would yield acetaminophen and chloroacetate, fundamentally altering the properties of the solution by releasing two new ionizable species. Therefore, formulation at a neutral or slightly acidic pH would be critical to ensure stability.

Conclusion

The ionization behavior of 4-Acetamidophenyl 2-chloroacetate is dominated by a single structural feature: the esterification of the phenolic hydroxyl group of its parent compound, acetaminophen. This modification removes the primary acidic center, leaving the amide proton as the only ionizable site. With a very high predicted pKa of ~14.17, this compound is effectively non-ionizable under physiological conditions and in most formulation environments.

This inherent neutrality suggests that its solubility and permeability will be largely independent of pH, though its chemical stability against hydrolysis will be a critical, pH-dependent factor. While computational data provides a strong directional hypothesis, this guide underscores the necessity of employing rigorous experimental methods like potentiometric titration or UV-Vis spectrophotometry to definitively characterize the pKa and validate these predictions. Such empirical data is indispensable for the rational design and development of drug substances and products.

References

- Wikipedia. Chloroacetic acid. [URL: https://en.wikipedia.org/wiki/Chloroacetic_acid]

- National Center for Biotechnology Information. PubChem Compound Summary for CID 1983, Acetaminophen. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/Acetaminophen]

- ChemicalBook. Acetaminophen CAS#: 103-90-2. [URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB7705722.htm]

- Creative Bioarray. Protocol for Determining pKa Using Potentiometric Titration. [URL: https://www.creative-bioarray.

- Al-Ghananeem, A. M., & Malkawi, A. H. (2012). Paracetamol (acetaminophen): A familiar drug with an unexplained mechanism of action. Journal of Basic and Clinical Pharmacy, 3(3), 259–262. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3867657/]

- Quora. Is chloroacetic acid is stronger than acetic acid? [URL: https://www.quora.com/Is-chloroacetic-acid-is-stronger-than-acetic-acid]

- Wyzant. Chemistry help please fast? [URL: https://www.wyzant.com/ask/experts/answers/786049/chemistry-help-please-fast]

- ECETOC. APPENDIX A: MEASUREMENT OF ACIDITY (pKA). [URL: https://www.ecetoc.org/wp-content/uploads/2014/08/ECETOC-TR-122-App-A.pdf]

- Chemagination. How to measure pKa by UV-vis spectrophotometry: A Chemagination Know-How Guide. [URL: https://www.

- DergiPark. Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry. [URL: https://dergipark.org.tr/en/pub/jmr/issue/85579/1435748]

- Quora. Is chloroacetic acid stronger than formic acid? [URL: https://www.quora.com/Is-chloroacetic-acid-stronger-than-formic-acid]

- SciSpace. Using potentiometric acid-base titration to determine pka from mangosteen pericarps extract. [URL: https://typeset.

- American Chemical Society. Potentiometric Titration Method for the Determination of Solubility Limits and pKa Values of Weak Organic Acids in Water. [URL: https://pubs.acs.org/doi/10.1021/acs.oprd.0c00180]

- Study.com. Henderson-Hasselbalch Equation | Overview, Importance & Examples. [URL: https://study.